
4,4-Difluoro-1-(4-fluorophenyl)cyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Difluoro-1-(4-fluorophenyl)cyclohexanamine is a chemical compound with the molecular formula C12H14F3N . This compound is a derivative of cyclohexanamine, which is a six-membered ring structure (cyclohexane) with an amine functional group. The presence of fluorine atoms in the structure can significantly alter the properties of the compound .
Molecular Structure Analysis
The molecular structure of 4,4-Difluoro-1-(4-fluorophenyl)cyclohexanamine consists of a cyclohexane ring, which is a six-membered carbon ring, attached to a fluorophenyl group and an amine group . The presence of three fluorine atoms in the structure can significantly influence the compound’s reactivity and physical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For 4,4-Difluoro-1-(4-fluorophenyl)cyclohexanamine, specific properties like melting point, boiling point, and density are not available in the retrieved data .Wissenschaftliche Forschungsanwendungen
Synthesis and Properties of Organosoluble Polyimides
Researchers have developed new aromatic diamines with cyclohexane cardo groups substituted with trifluoromethyl groups in the side chain. These compounds, including "4,4-Difluoro-1-(4-fluorophenyl)cyclohexanamine," were used to synthesize fluorinated polyimides. These polyimides exhibited excellent solubility in various organic solvents, good mechanical properties, and outstanding thermal stability. The incorporation of fluorinated components into polyimides resulted in materials with lower dielectric constants and moisture absorption, making them suitable for electronic and aerospace applications (Yang, Su, & Hsiao, 2004).
Analytical Profiles of Arylcyclohexylamines
In forensic toxicology, "4,4-Difluoro-1-(4-fluorophenyl)cyclohexanamine" and its derivatives have been characterized to understand their profiles better. This research aids in the detection and analysis of these compounds in biological matrices, contributing to the safety and regulatory frameworks around new psychoactive substances (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Molecular Rotor Measures Viscosity of Live Cells
The fluorescence intensity and lifetime of specific fluorinated compounds are correlated with the medium's viscosity. This property was exploited using a molecular rotor based on a "4,4-Difluoro-1-(4-fluorophenyl)cyclohexanamine" derivative to measure the local microviscosity in biological systems through fluorescence lifetime imaging. This innovative approach provides insights into vital intracellular processes, contributing to our understanding of cell biology (Kuimova, Yahioglu, Levitt, & Suhling, 2008).
High Solid-State Fluorescence of Cyclic Silole Derivatives
In materials science, compounds related to "4,4-Difluoro-1-(4-fluorophenyl)cyclohexanamine" have been used to synthesize cyclic silole derivatives, which exhibit high solid-state fluorescence. These materials show potential for optoelectronic applications due to their unique optical properties, including high quantum yields and distinct fluorescence spectra in solid states. This research opens new avenues for developing advanced fluorescent materials for sensors and imaging technologies (Cai, Samedov, Dolinar, Song, Tang, Zhang, & West, 2015).
Safety And Hazards
While specific safety and hazard data for 4,4-Difluoro-1-(4-fluorophenyl)cyclohexanamine is not available, general safety measures for handling similar chemical compounds include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of water if the compound comes into contact with skin .
Eigenschaften
IUPAC Name |
4,4-difluoro-1-(4-fluorophenyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N/c13-10-3-1-9(2-4-10)11(16)5-7-12(14,15)8-6-11/h1-4H,5-8,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQGUWPVGJYLBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(C2=CC=C(C=C2)F)N)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-1-(4-fluorophenyl)cyclohexan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

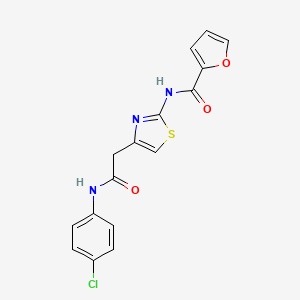
![2,3-dimethoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2662860.png)
![N-(2-aminoethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2662861.png)
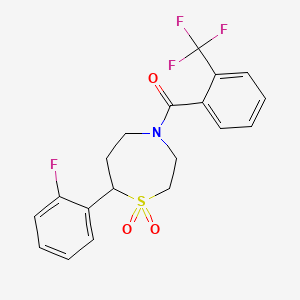
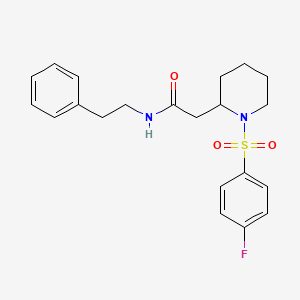
![3-(2-Fluorophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2662867.png)
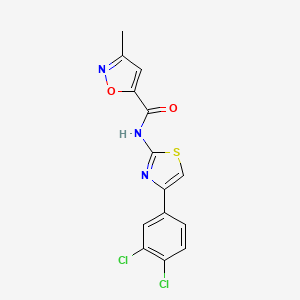
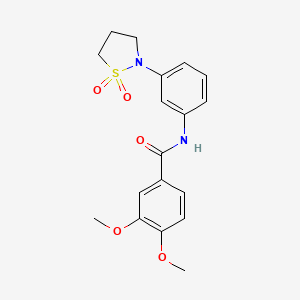
![3-cinnamyl-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2662872.png)
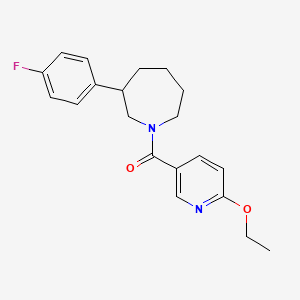
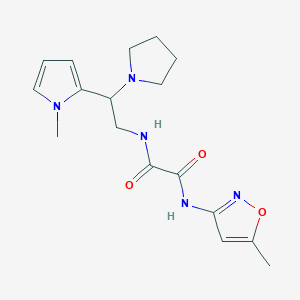
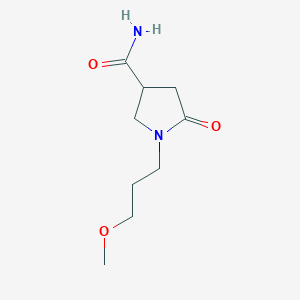
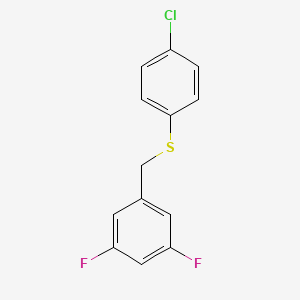
![2-(4-fluorophenoxy)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2662880.png)